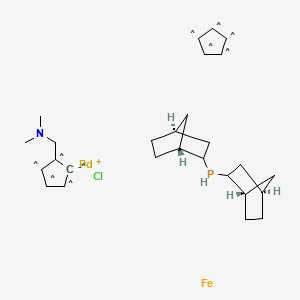
2-Fluoro-6-iodo-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6FIO3 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-3-methoxybenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 2-fluoro-3-methoxybenzoic acid using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the aromatic ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various substituents using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Conversion of the methoxy group to a carboxyl group.
Reduction: Hydrogenated aromatic ring derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Fluoro-6-iodo-3-methoxybenzoic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development, especially in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-3-methoxybenzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
- 2-Fluoro-6-methoxybenzoic acid
- 2-Fluoro-3-iodo-6-methoxybenzoic acid
- 2-Fluoro-6-methylbenzoic acid
- 2-Fluoro-6-trifluoromethylmandelic acid
Comparison: 2-Fluoro-6-iodo-3-methoxybenzoic acid is unique due to the combination of fluorine, iodine, and methoxy groups, which provide distinct reactivity patterns compared to its analogs. The presence of iodine allows for versatile coupling reactions, while the fluorine and methoxy groups influence the electronic properties of the aromatic ring, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-fluoro-6-iodo-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCQGKYUMOOPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

